Ovral

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

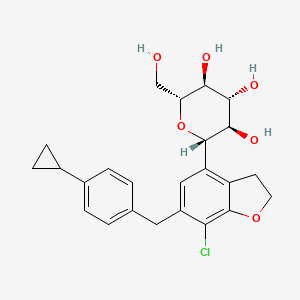

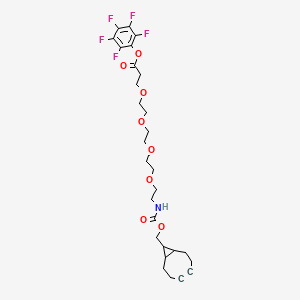

Ethinylestradiol mixture with Levonorgestrel is formulated with increasing dosages of levonorgestrel and ethinyl estradiol.

Applications De Recherche Scientifique

Ovral in Contraceptive Studies

Ovral, a well-known brand of oral contraceptives, was studied for its acceptability in publicly-assisted family planning programs through a double-blind study conducted in Costa Rica and Trinidad. The study involved 1,200 women and compared Ovral with another brand, Norinyl. Despite common side effects associated with both brands, Ovral was specifically noted for its association with skin problems, notably chloasma, in Costa Rica. This study highlighted the importance of understanding brand-specific side effects and continuation rates in the context of family planning programs (Sanhueza et al., 1979).

Ovral in Lipid and Lipoprotein Research

Research on the effects of Ovral on lipids and lipoproteins was conducted using cynomolgus monkeys fed an atherogenic diet. The study compared the effects of two contraceptive steroid preparations, one of which included Ovral. It was observed that Ovral was associated with higher total serum cholesterol and triglyceride concentrations but lower high-density lipoprotein (HDL) cholesterol concentrations compared to the control group. This research provided insights into the cardiovascular risk factors associated with contraceptive steroids and highlighted the specific impact of Ovral on lipid metabolism (Parks et al., 1989).

Ovral in Ovarian Renin-Angiotensin System Studies

A review focused on the ovarian renin-angiotensin system (OVRAS) and its potential roles in ovarian function and dysfunction. It highlighted the presence of an intrinsic OVRAS in mammalian species, including humans. The review discussed the implication of angiotensin II, a component of OVRAS, in various ovarian functions and dysfunctions, suggesting that pharmacologic regulation of OVRAS might offer new methods for managing fertility and reproduction. Although not directly mentioning Ovral, this study provides a broader context for understanding the potential systemic effects of hormonal contraceptives on ovarian physiology (Németh et al., 1994).

Ovral in Comparative Trials of Oral Contraceptives

A study assessed the rate of side effects among women using combined oral contraceptives (OCs), including Ovral. It highlighted that while cycle control appeared best for women using Ovral, there were adverse effects due to switching from one OC to another. This research is significant in understanding the user-specific reactions and adaptation period required when transitioning between different brands of OCs, such as Ovral (Edelman et al., 1983).

Propriétés

Numéro CAS |

39366-37-5 |

|---|---|

Nom du produit |

Ovral |

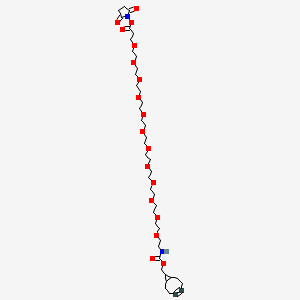

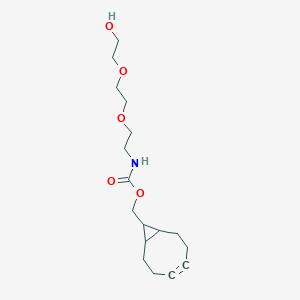

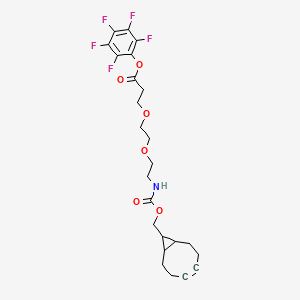

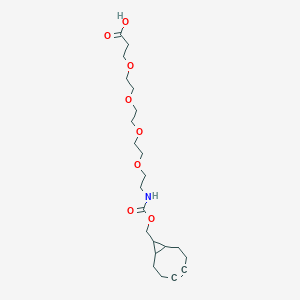

Formule moléculaire |

C41H52O4 |

Poids moléculaire |

608.863 |

Nom IUPAC |

18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17-alpha)-, mixt. with (17-alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21+;16-,17-,18+,19+,20-/m01/s1 |

Clé InChI |

ORKBYCQJWQBPFG-OAEMGMNWSA-N |

SMILES |

C#C[C@@]1(O)CC[C@@]2([H])[C@]3([H])CCC4=CC(CC[C@]4([H])[C@@]3([H])CC[C@]12CC)=O.C#C[C@@]5(O)CC[C@@]6([H])[C@]7([H])CCC8=C(C=CC(O)=C8)[C@@]7([H])CC[C@]56C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ethinylestradiol mixture with Levonorgestrel |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)